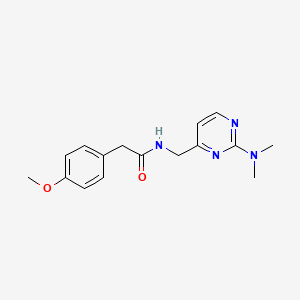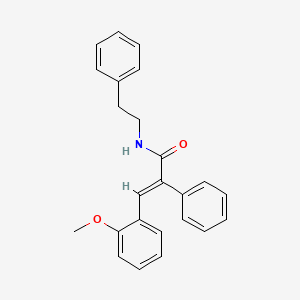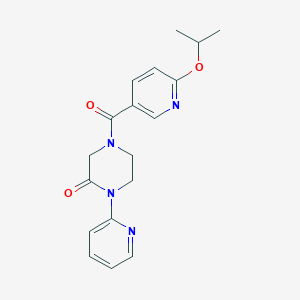
4-(6-Isopropoxynicotinoyl)-1-(pyridin-2-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Isopropoxynicotinoyl)-1-(pyridin-2-yl)piperazin-2-one, also known as IPP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in drug development. IPP is a piperazinylpyridine derivative with a molecular weight of 339.4 g/mol.
Applications De Recherche Scientifique
Discovery of G Protein-Biased Dopaminergics
The compound 4-(6-Isopropoxynicotinoyl)-1-(pyridin-2-yl)piperazin-2-one is a part of a study that led to the discovery of G protein-biased dopaminergics with a Pyrazolo[1,5-a]pyridine substructure. These compounds, including 2-methoxyphenylpiperazine derivatives, showed promise as partial agonists for dopamine receptors. Their ability to favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors suggests potential as novel therapeutics for conditions like schizophrenia (Möller et al., 2017).
Metabolism of Flumatinib in CML Patients
Another related compound, Flumatinib, demonstrated significant findings in the metabolism studies involving chronic myelogenous leukemia (CML) patients. The main metabolites of Flumatinib were identified, revealing insights into the drug's metabolic pathways in humans. This information is crucial for understanding the drug's efficacy and safety profile (Gong et al., 2010).
Synthesis and Antiemetic Properties
A series of 4-piperazinopyrimidines, including compounds with a methylthio substituent, exhibited a broad range of pharmacological properties such as antiemetic, tranquilizing, and analgesic effects. These findings highlight the diverse therapeutic potential of piperazine derivatives in clinical applications (Mattioda et al., 1975).
P2Y12 Antagonists for Platelet Aggregation Inhibition
Piperazinyl glutamate pyridines, acting as P2Y12 antagonists, were identified for their potent inhibition of platelet aggregation. This discovery opens avenues for the development of new treatments for thrombotic diseases, underscoring the importance of such compounds in cardiovascular research (Parlow et al., 2010).
Anticancer Activity of Piperazine Derivatives
Novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including those with a 3-(4-arylpiperazin-1-yl)propyl moiety, demonstrated significant antiarrhythmic and antihypertensive activities. Their alpha-adrenolytic properties suggest potential applications in cancer treatment, further expanding the therapeutic scope of piperazine derivatives (Malawska et al., 2002).
Propriétés
IUPAC Name |
4-(6-propan-2-yloxypyridine-3-carbonyl)-1-pyridin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-13(2)25-16-7-6-14(11-20-16)18(24)21-9-10-22(17(23)12-21)15-5-3-4-8-19-15/h3-8,11,13H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUFMKGFZYTRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

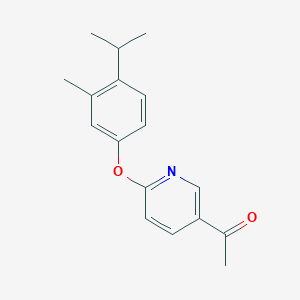
![1-(4,6-Dimethylpyrimidin-2-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2597755.png)
![Tert-butyl 4-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2597756.png)
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2597757.png)

![N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B2597760.png)
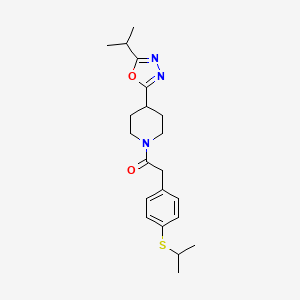
![4-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B2597762.png)
![2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2597764.png)
![N,N-dimethyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea](/img/structure/B2597766.png)
